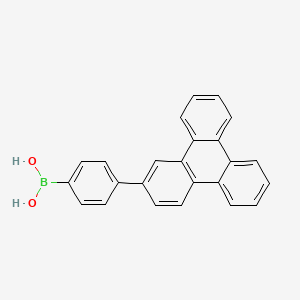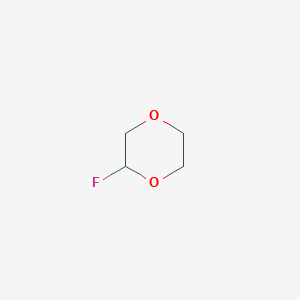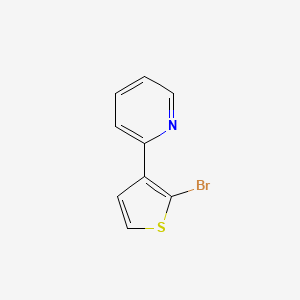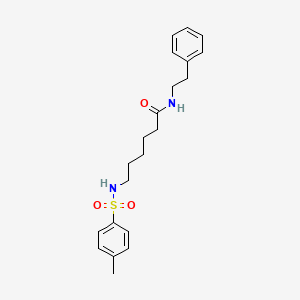
(4-(Triphenylen-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Triphenylen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group this compound is particularly notable for its unique structure, which includes a triphenylene moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Triphenylen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination of Triphenylene: Triphenylene is brominated to form 2-bromotriphenylene.
Suzuki Coupling Reaction: The 2-bromotriphenylene is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions: (4-(Triphenylen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert it into boronic alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohols.
Substitution: Biaryl compounds formed through Suzuki coupling.
科学研究应用
(4-(Triphenylen-2-yl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in biological assays and as a ligand in the study of enzyme inhibition.
Industry: It is utilized in the production of high-performance materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of (4-(Triphenylen-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The triphenylene group enhances the compound’s stability and facilitates its incorporation into larger molecular frameworks.
相似化合物的比较
Phenylboronic acid: Lacks the triphenylene moiety, making it less complex and less versatile in applications.
(4-(Naphthalen-2-yl)phenyl)boronic acid: Similar structure but with a naphthalene group instead of triphenylene, resulting in different electronic properties.
(4-(Anthracen-2-yl)phenyl)boronic acid: Contains an anthracene moiety, which affects its reactivity and applications.
Uniqueness: (4-(Triphenylen-2-yl)phenyl)boronic acid is unique due to the presence of the triphenylene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and specific molecular interactions.
属性
分子式 |
C24H17BO2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
(4-triphenylen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H |
InChI 键 |
YPQXILCAWCYGHJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)



![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)

![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)


![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)

